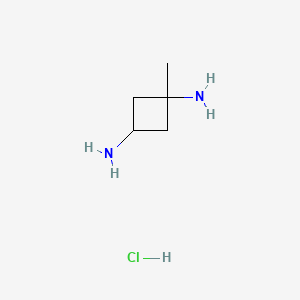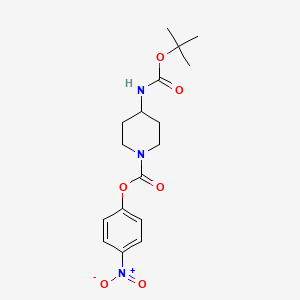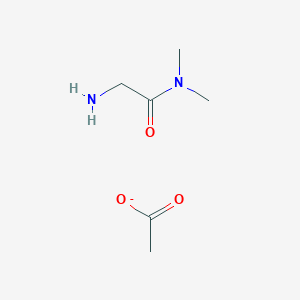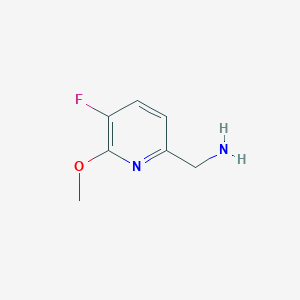
1-Methylcyclobutane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclobutane-1,3-diamine;hydrochloride is an organic compound with the molecular formula C5H12N2·2HCl. It is a derivative of cyclobutane, featuring two amine groups at the 1 and 3 positions, and a methyl group at the 1 position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclobutane-1,3-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Cyclobutanone and methylamine: Reacted in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloric acid: Used to convert the free base into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclobutane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can yield more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methylcyclobutane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methylcyclobutane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the methyl group at the 1 position.
1,2-Diaminocyclobutane: Has amine groups at the 1 and 2 positions instead of 1 and 3.
1-Methylcyclobutane-1,2-diamine: Features amine groups at the 1 and 2 positions with a methyl group at the 1 position.
Uniqueness
1-Methylcyclobutane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Properties
Molecular Formula |
C5H13ClN2 |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-methylcyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,6-7H2,1H3;1H |
InChI Key |
YCDSMMPWRHUSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)




![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)


![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)




